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Compound of Interest

Compound Name: Meida

Cat. No.: B12967011 Get Quote

Disclaimer: The following technical guide on "Oritavancin" is provided based on the hypothesis

that the requested "Meida compound" may be a misnomer for this well-documented

lipoglycopeptide antibiotic. No specific information on a "Meida compound" is available in the

scientific literature.

This guide provides a comprehensive overview of the discovery, mechanism of action,

quantitative data, and key experimental protocols related to Oritavancin for researchers,

scientists, and drug development professionals.

Discovery and History
Oritavancin is a semisynthetic lipoglycopeptide antibiotic derived from a natural glycopeptide,

chloroeremomycin, which is an analog of vancomycin. Its development was driven by the need

for new antibiotics to combat the rising threat of multidrug-resistant Gram-positive bacteria,

particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant

enterococci (VRE).

The development of oritavancin focused on enhancing the activity of the glycopeptide core.

This was achieved by adding two key modifications: a 4'-chlorobiphenylmethyl group to the

disaccharide sugar and a 4-(4-chlorophenyl)benzyl group to the resorcinol moiety of the parent

compound. These modifications resulted in a molecule with a multifaceted mechanism of action

and potent bactericidal activity against a broad spectrum of resistant Gram-positive pathogens.
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Oritavancin exhibits a dual mechanism of action that distinguishes it from its predecessors like

vancomycin.

Inhibition of Peptidoglycan Synthesis: Like other glycopeptides, oritavancin inhibits the late

stages of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the

peptidoglycan precursors, which sterically hinders the transglycosylation and

transpeptidation enzymes. This blockage prevents the cross-linking of the peptidoglycan

layer, leading to a weakened cell wall.

Disruption of Bacterial Membrane Integrity: The lipophilic side chains of oritavancin allow it to

anchor to the bacterial cell membrane. This interaction leads to depolarization of the

membrane, increased permeability, and ultimately, cell death. This membrane-disrupting

activity contributes to its rapid, concentration-dependent bactericidal effect.

The following diagram illustrates the key mechanisms of action of oritavancin.
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Oritavancin's dual mechanism of action: inhibition of cell wall synthesis and disruption of
membrane integrity.
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The following tables summarize key quantitative data for oritavancin, including its in vitro

activity against various pathogens and its pharmacokinetic parameters in humans.

Table 1: In Vitro Activity of Oritavancin Against Gram-Positive Bacteria

Bacterial Species Phenotype MIC90 (μg/mL)

Staphylococcus aureus Methicillin-susceptible (MSSA) 0.06

Staphylococcus aureus Methicillin-resistant (MRSA) 0.12

Staphylococcus aureus
Vancomycin-intermediate

(VISA)
0.25

Enterococcus faecalis Vancomycin-susceptible 0.06

Enterococcus faecium Vancomycin-resistant (VRE) 0.12

Streptococcus pneumoniae Penicillin-susceptible ≤0.015

Streptococcus pneumoniae Penicillin-resistant 0.03

Table 2: Human Pharmacokinetic Parameters of Oritavancin (Single 1200 mg IV Dose)

Parameter Mean Value

Cmax (μg/mL) ~145

AUC0-∞ (mg·h/L) ~1950

Terminal Half-life (h) ~245

Protein Binding (%) ~85

Experimental Protocols
Detailed methodologies are crucial for the evaluation of antimicrobial agents. Below are

outlines of key experimental protocols used to characterize oritavancin.
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Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.

Methodology:

Preparation of Oritavancin Stock Solution: A stock solution of oritavancin is prepared in a

suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton

broth (CAMHB).

Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is

prepared from an overnight culture of the test organism.

Serial Dilutions: Serial twofold dilutions of oritavancin are prepared in a 96-well microtiter

plate containing CAMHB.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

Reading: The MIC is determined as the lowest concentration of oritavancin in which there is

no visible growth.

The following diagram illustrates the workflow for the broth microdilution assay.
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Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Time-Kill Assay for Bactericidal Activity Assessment
This assay is used to assess the rate and extent of bacterial killing by an antimicrobial agent

over time.

Methodology:
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Preparation: Cultures of the test organism are grown to the logarithmic phase and then

diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

Exposure: Oritavancin is added to the bacterial suspensions at various concentrations (e.g.,

1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each

suspension.

Plating: The aliquots are serially diluted and plated onto agar plates.

Incubation and Counting: The plates are incubated, and the number of viable colonies

(CFU/mL) is determined.

Analysis: The change in CFU/mL over time is plotted to generate time-kill curves.

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the

initial inoculum.

To cite this document: BenchChem. [An In-depth Technical Guide to Oritavancin].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12967011#discovery-and-history-of-meida-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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